While the exact synthesis of butyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate was not described in the provided papers, its synthesis can be envisioned based on the well-known Biginelli reaction [, , , , ]. This multicomponent reaction typically involves the condensation of an aromatic aldehyde, a β-ketoester, and urea or thiourea under acidic conditions [, , , , ].
The molecular structure of butyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is characterized by a tetrahydropyrimidine ring core, which adopts a boat conformation as observed in similar compounds []. The butyl ester and 3-bromophenyl substituents are likely to influence the overall conformation of the molecule.
Further structural analysis could be performed using techniques like X-ray crystallography [, , ], NMR spectroscopy [, , , ], and computational methods like Density Functional Theory (DFT) [, ] to obtain detailed information on bond lengths, bond angles, dihedral angles, and electronic properties.
Enzyme Inhibition: Several reported tetrahydropyrimidines demonstrate enzyme inhibitory activity, for instance, against xanthine oxidase [].
Receptor Binding: The tetrahydropyrimidine scaffold is present in compounds that exhibit binding affinity towards various receptors, including dopamine receptors [] and N-methyl-D-aspartic acid receptors (NMDARs) [].
Medicinal chemistry: The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, with known biological activities. This compound could be a valuable starting point for developing novel therapeutics, particularly for targets where similar compounds have shown promise, such as anticancer, antibacterial, and antifungal agents [, , , ].
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: